3-Benzofuranacetic acid, 7-hydroxy-, methyl ester
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Overview
Description
3-Benzofuranacetic acid, 7-hydroxy-, methyl ester is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofuranacetic acid, 7-hydroxy-, methyl ester typically involves the esterification of 3-Benzofuranacetic acid, 7-hydroxy-. One common method is the reaction of 3-Benzofuranacetic acid, 7-hydroxy- with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Benzofuranacetic acid, 7-hydroxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-Benzofuranacetic acid, 7-oxo-, methyl ester.
Reduction: Formation of 3-Benzofuranacetic acid, 7-hydroxy-, methyl alcohol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagent used.
Scientific Research Applications
3-Benzofuranacetic acid, 7-hydroxy-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzofuranacetic acid, 7-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Benzofuranacetic acid, 7-hydroxy-: The parent compound without the ester group.
3-Benzofuranacetic acid, 7-oxo-, methyl ester: An oxidized derivative.
3-Benzofuranacetic acid, 7-hydroxy-, ethyl ester: An ester with a different alkyl group.
Uniqueness
3-Benzofuranacetic acid, 7-hydroxy-, methyl ester is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the methyl ester group can enhance its solubility and stability compared to its parent compound .
Properties
IUPAC Name |
methyl 2-(7-hydroxy-1-benzofuran-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-10(13)6-8-5-7-3-2-4-9(12)11(7)15-8/h2-5,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVFFORUEOAHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(O1)C(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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